(2-Phenylpropyl)(propan-2-yl)amine
Overview
Description
(2-Phenylpropyl)(propan-2-yl)amine is a chemical compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol. It belongs to the class of phenylalkylamines, which are characterized by a phenyl group attached to an alkylamine structure.
Mechanism of Action
Target of Action
The primary target of (2-Phenylpropyl)(propan-2-yl)amine is transaminases (TAs) . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to an alpha-keto acid. They play a crucial role in the metabolism of amino acids.
Mode of Action
This compound interacts with its target, the transaminases, through a process known as transamination . This process involves the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid. The compound’s interaction with transaminases results in the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the amino acid metabolism . This compound, through its interaction with transaminases, influences the synthesis of amino acids, particularly the formation of disubstituted 1-phenylpropan-2-amine derivatives .
Result of Action
The result of this compound’s action is the production of disubstituted 1-phenylpropan-2-amine derivatives . These derivatives are produced with high conversion rates and enantiomeric excess . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylpropyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of a haloalkane with an amine in the presence of a base can yield the desired amine product . Another method involves the reduction of nitriles, amides, or nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Reductive amination of phenyl-2-propanone with ammonia using hydrogen gas over a nickel catalyst is one example of an industrial production method .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylpropyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and bases like sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
(2-Phenylpropyl)(propan-2-yl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, such as antihypotensive effects.
Medicine: Research has explored its potential use in treating cardiovascular conditions due to its pressor activity.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
(2-Phenylpropyl)(propan-2-yl)amine can be compared to other similar compounds, such as:
Amphetamine: Both compounds are phenylalkylamines and share similar sympathomimetic effects.
Phenylpropanolamine: This compound also acts as a sympathomimetic agent but has a hydroxyl group that affects its pharmacokinetics and central nervous system effects.
β-Methylphenethylamine: Another phenylalkylamine with similar properties, but with variations in its chemical structure and biological activity.
Properties
IUPAC Name |
2-phenyl-N-propan-2-ylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRSCWSJSHLFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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